molecular formula C17H20ClNO6S B1672518 Fenoldopam mesylate CAS No. 67227-57-0

Fenoldopam mesylate

Cat. No. B1672518
CAS RN: 67227-57-0
M. Wt: 401.9 g/mol
InChI Key: TVURRHSHRRELCG-UHFFFAOYSA-N
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Description

Fenoldopam mesylate is a selective dopamine D1 receptor agonist used as an antihypertensive agent . It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and α-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors .


Synthesis Analysis

Fenoldopam Mesylate is currently used for in-hospital, short-term (up to 48 hours) management of severe hypertension . The synthesis of new drugs is sometimes faster than their clinical trials, with the risk of overlooking certain molecules that instead may have important therapeutic potential .


Molecular Structure Analysis

Fenoldopam mesylate is a racemic mixture of S- and R- isomers; the latter is responsible for the biological activity and has a significantly higher affinity for dopamine D1-like receptors (D1 and D5) as well as moderate affinity to alpha-2 adrenergic receptors . Its molecular formula is C17H20ClNO6S .


Chemical Reactions Analysis

Fenoldopam mesylate enhances the survival of Mesenchymal Stem Cells (MSCs) under oxidative stress . It induces the phosphorylation of cAMP response element–binding protein and AKT, contributing to enhanced growth compared with untreated MSCs .


Physical And Chemical Properties Analysis

Fenoldopam mesylate has a molecular weight of 401.9 g/mol . It is a benzazepine derivative with rapid-acting vasodilator activity .

Scientific Research Applications

1. Acute Kidney Injury (AKI) Management

Fenoldopam mesylate, recognized for its selective DA-1 receptor agonism, has been explored for its potential reno-protective role, particularly in post-surgical and intensive care patients, and in cases of contrast-induced nephropathy. Studies have demonstrated its efficacy in reducing the onset of postoperative AKI when administered before kidney damage occurs. It has also shown positive outcomes in managing AKI in intensive care unit patients, although the studies are limited and based on small samples (Noce et al., 2019).

2. Cardiovascular Applications in Surgery

Fenoldopam mesylate's vasodilatory effects on renal vessels make it a potential candidate for use in heart surgery to manage renal oxygen demand and supply. Intravenous administration of fenoldopam significantly enhanced renal blood flow and reduced vascular resistance in hypertensive patients, suggesting its utility in cardiovascular surgical settings (Shorten, 2001).

3. Perioperative Hypertension and Hypertensive Cr

ises ManagementFenoldopam mesylate has been assessed for its role in managing perioperative hypertension and hypertensive crises. It functions as a systemic and renal vasodilator due to its action as a dopamine receptor (DA1 selective) agonist. Its unique properties and recent FDA approval position it as a promising agent for blood pressure management in both hypertensive emergencies and the perioperative setting (Oparil et al., 1999).

4. Pediatric Hypertension Control

The drug has been evaluated in pediatric patients for controlling blood pressure. Its pharmacokinetic and pharmacodynamic characteristics were studied in children undergoing surgery. The results indicate fenoldopam as an effective and rapid-acting agent for intravenous blood pressure control in children, with a dose range higher than that used for adults (Hammer et al., 2008).

5. Comparative Studies with Other Hypertensive Agents

Comparative studies have been conducted to assess fenoldopam mesylate's efficacy against other hypertensive agents like sodium nitroprusside. It was found to be an effective parenteral agent in severely hypertensive patients, showing rapid onset and short duration of action, without the accumulation of toxic metabolic or degradation products (Bednarczyk et al., 1989).

6. Role in Complex Cardiac Surgical Operations

Fenoldopam mesylate's application in cardiac surgery was reviewed, particularly in patients at risk for acute renal failure (ARF). Though promising, definitive evidence of efficacy in this domain, especially in cardiac surgery patients, remains to be established, necessitating further large-scale randomized controlled trials (Landoni et al., 2007).

Safety And Hazards

Fenoldopam mesylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKUMNRCIJMVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-56-9 (Parent), 75-75-2 (Parent)
Record name Fenoldopam mesylate [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00904650
Record name Fenoldopam Mesylate
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Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoldopam mesylate

CAS RN

67227-57-0
Record name Fenoldopam mesylate
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Record name Fenoldopam mesylate [USAN:USP]
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Record name FENOLDOPAM MESYLATE
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Record name Fenoldopam Mesylate
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Record name 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(p-hydroxyphenyl)-1H-3-benzazepinium methanesulphonate
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Record name FENOLDOPAM MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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